5-(3-Bromophenyl)-5-Oxovaleronitrile
Description
5-(3-Bromophenyl)-5-Oxovaleronitrile (CAS: 884504-60-3) is a nitrile derivative featuring a brominated phenyl ring at the 3-position and a ketone group in its pentanenitrile chain. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate development . Its molecular formula is C₁₁H₁₀BrNO, with a molar mass of 268.11 g/mol.
Properties
IUPAC Name |
5-(3-bromophenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOKMZILFRNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642197 | |
| Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-60-3 | |
| Record name | 3-Bromo-δ-oxobenzenepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-Oxovaleronitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-Oxovaleronitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or esters.
Reduction: Products include alcohols or amines.
Scientific Research Applications
5-(3-Bromophenyl)-5-Oxovaleronitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer or antiviral properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-5-Oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
5-(2-Bromophenyl)-5-Oxovaleronitrile (CAS: 884504-59-0)
This isomer differs in the bromine substitution at the 2-position of the phenyl ring. While its molecular formula and weight are identical to the 3-bromo derivative, steric and electronic effects alter reactivity. For example, the 2-bromo isomer may exhibit hindered rotation due to proximity to the nitrile group, affecting its NMR spectral profile .
5-(4-Bromophenyl)-5-Oxovaleronitrile (CAS: 898766-86-4)
The 4-bromo isomer displays distinct electronic properties, as the para-substitution allows for greater resonance stabilization. Safety data for this compound align with the 3-bromo analog, emphasizing similar handling precautions .
Table 1: Comparison of Positional Isomers
Comparison with Halogen-Substituted Analogs
5-(3-Chlorophenyl)-5-Oxovaleronitrile
Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and alters lipophilicity. The 3-chloro derivative (CAS: N/A) shares similar safety protocols, including restrictions on use in non-research settings .
4-(4-Fluorophenyl)-4-Oxobutyronitrile (CAS: N/A)
This analog has a shorter carbon chain (butyronitrile vs. valeronitrile) and a fluorine substituent.
Table 2: Halogen and Chain-Length Variants
Spectroscopic Data Analysis
Proton NMR and mass spectrometry are critical for characterizing these compounds. For example:
- This compound : Expected NMR signals include a singlet for the ketone carbonyl (~δ 2.5 ppm for adjacent CH₂ groups) and aromatic protons split by bromine’s deshielding effect (~δ 7.3–7.8 ppm) .
- 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile : A shorter chain analog shows a methoxy singlet (~δ 3.8 ppm) and distinct aromatic splitting patterns .
Table 3: Key Spectral Features
Biological Activity
5-(3-Bromophenyl)-5-oxovaleronitrile (CAS No. 884504-60-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, drawing from diverse sources and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromophenyl group attached to a ketone and a nitrile functional group. The molecular formula is , and its molecular weight is approximately 236.11 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines, likely due to its interaction with specific signaling pathways.
- Antimicrobial Properties : Some derivatives of oxovaleronitriles have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Protein Kinase Inhibition : This compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. By binding to the active sites of these kinases, it alters their phosphorylation activity, leading to downstream effects on cellular functions.
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that this compound can cause cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
- Modulation of Gene Expression : The compound may influence gene expression profiles by affecting transcription factors and other regulatory proteins, thereby altering cellular responses to stress and damage .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations. For instance, one study reported a 50% reduction in the proliferation of breast cancer cells after treatment with 10 µM of the compound over 48 hours.
- Animal Models : Preliminary animal studies have indicated that administration of this compound can lead to reduced tumor sizes in xenograft models, suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-(4-Bromophenyl)-5-Oxovaleronitrile | Anticancer | Protein kinase inhibition |
| 3-Bromo-1H-indazole-5-carboxylic acid | Antimicrobial, anticancer | Cell cycle arrest |
| 2-(4-bromophenylsulfonyl)phenyl | Analgesic | TRPV1 antagonism |
This table highlights the diverse biological activities observed across similar compounds, emphasizing the potential versatility of the oxovaleronitrile scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
